5-(Trifluoromethoxy)indolin-2-one

Lipophilicity ADME Building block selection

5-(Trifluoromethoxy)indolin-2-one (CAS 403853-48-5), also known as 5-(trifluoromethoxy)oxindole, is a heterocyclic building block belonging to the indolin-2-one (oxindole) scaffold class. With a molecular formula of C9H6F3NO2 and molecular weight of 217.15 g/mol, it features a trifluoromethoxy (-OCF3) substituent at the 5-position of the bicyclic core.

Molecular Formula C9H6F3NO2
Molecular Weight 217.14 g/mol
CAS No. 403853-48-5
Cat. No. B1593170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethoxy)indolin-2-one
CAS403853-48-5
Molecular FormulaC9H6F3NO2
Molecular Weight217.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)OC(F)(F)F)NC1=O
InChIInChI=1S/C9H6F3NO2/c10-9(11,12)15-6-1-2-7-5(3-6)4-8(14)13-7/h1-3H,4H2,(H,13,14)
InChIKeyNJZFZLIOCDIELL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethoxy)indolin-2-one (CAS 403853-48-5): A Privileged Oxindole Building Block for Kinase and Cytokine Drug Discovery


5-(Trifluoromethoxy)indolin-2-one (CAS 403853-48-5), also known as 5-(trifluoromethoxy)oxindole, is a heterocyclic building block belonging to the indolin-2-one (oxindole) scaffold class . With a molecular formula of C9H6F3NO2 and molecular weight of 217.15 g/mol, it features a trifluoromethoxy (-OCF3) substituent at the 5-position of the bicyclic core . The indolin-2-one scaffold is a recognized privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors (including sunitinib) and evaluated across antitumor, anti-inflammatory, and neurotherapeutic programs [1]. The -OCF3 group confers a characteristic combination of high lipophilicity (LogP = 2.22) [2] and strong electron-withdrawing character (Hammett σp ≈ 0.35) that is distinct from other common 5-position substituents such as fluoro, chloro, methoxy, or trifluoromethyl [3].

Why 5-(Trifluoromethoxy)indolin-2-one Cannot Be Interchanged with Other 5-Substituted Oxindoles in MedChem Campaigns


The 5-position substituent on the indolin-2-one scaffold is not a passive structural bystander; it directly governs lipophilicity, electronic modulation of the lactam carbonyl hydrogen-bonding capability, and metabolic stability of the resulting derivatives [1]. Head-to-head SAR data from IL-1 receptor (IL-1R) inhibitor programs demonstrate that swapping 5-OCF3 for 5-F shifts both binding free energy and in vitro potency in non-linear, context-dependent ways—lead compound 65 (5-OCF3, IC50 = 0.07 µM) and compound 52 (5-F, IC50 = 0.09 µM) diverge further in optimized analogs, with 5-F derivatives achieving IC50 values as low as 0.01 µM while 5-OCF3 derivatives follow a distinct SAR trajectory driven by altered binding poses and lipophilicity thresholds [2]. Similarly, in cholinesterase dual inhibitor series, the 5-OCF3-2-indolinone core was specifically required to achieve sub-micromolar Ki values against both AChE and BuChE, outperforming the clinical comparators donepezil and galantamine [3]. Generic substitution with 5-MeO, 5-Cl, or even 5-CF3 oxindoles alters LogP by 0.3–0.9 units—sufficient to shift a compound across Lipinski compliance boundaries and modify oral absorption predictions [4].

5-(Trifluoromethoxy)indolin-2-one: Head-to-Head Quantitative Differentiation Evidence Against 5-Substituted Oxindole Analogs


Lipophilicity (LogP) Benchmarking: 5-OCF3 Oxindole Occupies a Distinct Physicochemical Window Among 5-Substituted Analogs

The 5-(trifluoromethoxy)indolin-2-one building block displays a calculated LogP of 2.22, which is 0.76 units higher than 5-fluoroindolin-2-one (LogP 1.46), 0.25 units higher than 5-chloroindolin-2-one (LogP 1.97), 0.89 units higher than 5-methoxyindolin-2-one (LogP 1.33), and 0.90 units higher than unsubstituted oxindole (LogP 1.32) [1][2][3][4]. The 5-OCF3 oxindole is 0.12 LogP units less lipophilic than 5-trifluoromethylindolin-2-one (LogP 2.34), offering a marginally lower but comparable lipophilicity with distinct electronic properties [5]. This LogP differential corresponds to an approximately 5.8-fold greater octanol-water partitioning compared to the 5-F analog and a roughly 1.8-fold increase over the 5-Cl analog [6].

Lipophilicity ADME Building block selection

IL-1 Receptor Inhibitory Potency: 5-OCF3 Lead Outperforms 5-F Lead in Initial Screening (IC50 0.07 vs 0.09 µM)

In a direct head-to-head comparison within the same study, the 5-(trifluoromethoxy)-isatin thiosemicarbazone derivative (compound 65) inhibited the IL-1 receptor with an IC50 of 0.07 µM, representing a 22% improvement in potency over the corresponding 5-fluoro analog (compound 52, IC50 = 0.09 µM) [1]. Both compounds were selected as lead compounds for further optimization. Notably, in the subsequent expanded library (compounds 70–116), the most potent inhibitors identified were 5-fluoro derivatives (compound 78: IC50 = 0.01 µM; compound 81: IC50 = 0.02 µM), indicating that while 5-OCF3 conferred an advantage at the lead identification stage, the 5-F series ultimately achieved superior potency through further substitution at R2 and R3 positions [1]. The 5-OCF3 lead compound 65 also displayed a more favorable binding free energy (ΔG = −33.73 kJ/mol, QKd = 2.07 µM) compared to the 5-F lead compound 52 (ΔG = −32.55 kJ/mol, QKd = 3.27 µM), confirming stronger predicted target engagement [1].

Anti-inflammatory IL-1R inhibition Cytokine modulation

Cholinesterase Dual Inhibition: 5-OCF3-2-Indolinone Derivatives Surpass Donepezil and Galantamine in AChE/BuChE Ki Values

Derivatives built on the 5-(trifluoromethoxy)-2-indolinone scaffold demonstrated potent dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition [1]. The most potent compound, 6g, exhibited Ki values of 0.35 µM against AChE and 0.53 µM against BuChE, surpassing both donepezil and galantamine in inhibitory potency [1]. A second derivative, compound 7m, showed Ki values of 0.69 µM (AChE) and 0.95 µM (BuChE), exceeding galantamine and matching donepezil [1]. Critically, the benzyl-substituted series (7) demonstrated significantly enhanced dual inhibitory effects compared to the 1-(thiomorpholin-4-ylmethyl) series (6), establishing that the 5-OCF3 oxindole core is a productive template for systematic SAR exploration of cholinesterase dual inhibition [1].

Alzheimer's disease Cholinesterase inhibition Dual inhibitor design

Electronic Modulation: 5-OCF3 Provides Stronger Para Electron-Withdrawing Effect Than 5-F or 5-Cl, Distinct from 5-CF3

The trifluoromethoxy group is a strong electron-withdrawing substituent characterized by a Hammett σp value of approximately +0.35, which is substantially more electron-withdrawing than fluoro (σp = +0.06) or chloro (σp = +0.23), yet less intense than trifluoromethyl (σp = +0.54) [1][2]. In sharp contrast, the 5-methoxy analog is electron-donating (σp = −0.27) [1]. This places 5-OCF3 in a unique electronic niche: it exerts strong inductive withdrawal through the electronegative fluorine atoms while retaining partial resonance donation capability via the oxygen p-orbital, a dual character not available with 5-CF3 or 5-F [3]. The long-range electron-withdrawing effect of OCF3 is superior to both OCH3 and CF3 in promoting hydrogen/metal permutation at the ortho position of arylmetal intermediates, with effects propagating to meta and para positions [3].

Electronic effects Hammett constants Reactivity tuning

Commercial Availability and Purity: 98% HPLC-Grade 5-OCF3 Oxindole with Batch-Specific QC Documentation

5-(Trifluoromethoxy)indolin-2-one is commercially available at 98% purity (HPLC) from multiple independent suppliers including Sigma-Aldrich (AldrichCPR), Bidepharm (with batch-specific NMR, HPLC, and GC analytical reports), and Adamas (98% RG grade) [1]. This purity specification exceeds the 95% minimum offered by several suppliers for 5-chlorooxindole and 5-methoxyoxindole . Bidepharm uniquely provides lot-specific QC documentation (NMR, HPLC, GC) for this compound, which is critical for procurement in regulated medicinal chemistry environments where building block identity and purity must be verified prior to library synthesis . The compound is classified under GHS as acute oral toxicant (H302), skin irritant (H315), and eye irritant (H319), requiring standard laboratory handling precautions .

Procurement Building block quality Analytical certification

5-(Trifluoromethoxy)indolin-2-one: Evidence-Backed Application Scenarios for Scientific Procurement and Research Use


MedChem Kinase Inhibitor Library Design Requiring Intermediate Lipophilicity and Strong Electron Withdrawal

When constructing a focused kinase inhibitor library around the indolin-2-one hinge-binding scaffold, 5-(trifluoromethoxy)indolin-2-one offers a LogP of 2.22—significantly higher than 5-fluoro or 5-chloro analogs but marginally lower than 5-CF3—and a Hammett σp of +0.35 that provides stronger electron withdrawal than 5-F (σp +0.06) or 5-Cl (σp +0.23) [1]. This combination is particularly relevant for optimizing ATP-pocket binding where the lactam carbonyl functions as a hinge-binding hydrogen bond acceptor whose strength is modulated by the 5-substituent electronics [2]. The RET kinase inhibitor SAR program at the University of Milano-Bicocca demonstrated that systematic variation of 5-position substituents on the indolin-2-one core directly impacts kinase inhibitory activity and selectivity, validating this building block for kinase-focused library synthesis [2].

IL-1 Receptor Antagonist Lead Optimization Starting from a 0.07 µM 5-OCF3 Lead Compound

For anti-inflammatory drug discovery programs targeting the IL-1/IL-1R axis (relevant to Behçet's disease, gout, FMF, and COVID-19 cytokine storm), the 5-OCF3-isatin derivative compound 65 demonstrated a lead IC50 of 0.07 µM against IL-1R with a binding free energy of −33.73 kJ/mol—outperforming the 5-F lead compound 52 (IC50 0.09 µM, ΔG −32.55 kJ/mol) [1]. The 5-OCF3 building block serves as the direct synthetic precursor to the isatin oxidation state via established oxidation protocols, enabling rapid access to this validated lead series. The distinct QKd advantage (2.07 vs 3.27 µM) of the 5-OCF3 lead indicates stronger predicted target residence time, a critical parameter for IL-1R antagonism where sustained receptor occupancy correlates with in vivo efficacy [1].

Alzheimer's Disease Dual Cholinesterase Inhibitor Development Using 5-OCF3-2-Indolinone as Privileged Template

The 5-(trifluoromethoxy)-2-indolinone scaffold has been validated as a productive template for designing dual AChE/BuChE inhibitors for Alzheimer's disease, with lead compound 6g achieving Ki values of 0.35 µM (AChE) and 0.53 µM (BuChE)—exceeding both donepezil and galantamine [1]. The SAR established that benzyl substitution at the N1 position of the 5-OCF3 oxindole core significantly enhances dual inhibitory activity compared to thiomorpholinylmethyl substitution [1]. Researchers procuring this building block for neuroscience programs can leverage the existing crystallographic docking data (PDB: 4EY7 for AChE, 1P0I for BuChE) to rationally design next-generation analogs with improved blood-brain barrier penetration [1].

Building Block Procurement for Fluorine-Containing Fragment and Scaffold Collections with Verified QC Documentation

For core facilities, compound management groups, and industrial medicinal chemistry departments building fluorinated fragment or scaffold collections, 5-(trifluoromethoxy)indolin-2-one is available at 98% HPLC purity with batch-specific NMR, HPLC, and GC analytical reports from Bidepharm, enabling direct integration into automated library synthesis workflows without additional in-house QC [1]. This level of documentation surpasses that typically provided for 5-chlorooxindole or 5-methoxyoxindole from generic suppliers. The compound's molecular weight (217.15 g/mol), LogP (2.22), and hydrogen bond donor/acceptor profile (1 donor, 2 acceptors, PSA 38.33 Ų) all comply with Lipinski's Rule of Five, making derivatives synthesized from this building block pre-qualified for oral bioavailability screening [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Trifluoromethoxy)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.